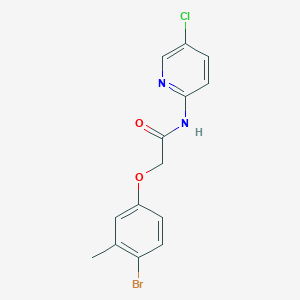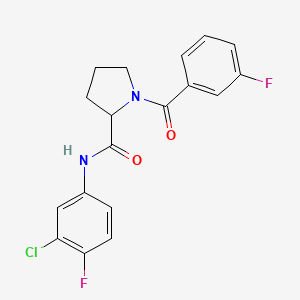
2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as BCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCPA is a pyridine derivative that has been synthesized through a number of methods.
作用机制
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-4, which are involved in inflammation and cell proliferation. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. In neurobiology, this compound has been shown to modulate the activity of neurotransmitters, leading to potential applications in the treatment of neurological disorders such as Alzheimer's disease. In cardiovascular research, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of cardiovascular diseases.
实验室实验的优点和局限性
2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide has several advantages for lab experiments, including its high purity and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.
未来方向
For 2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide research include the development of more efficient synthesis methods, the investigation of this compound's potential applications in other fields, and the investigation of this compound's potential side effects and toxicity.
合成方法
2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been synthesized through various methods, including the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-bromo-3-methylphenol in the presence of a coupling agent. Another method involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-bromo-3-methylphenol in the presence of a catalyst. These methods have been optimized to produce high yields of this compound with high purity.
科学研究应用
2-(4-bromo-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been studied for its potential applications in various fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, this compound has been shown to modulate the activity of neurotransmitters, leading to potential applications in the treatment of neurological disorders such as Alzheimer's disease. In cardiovascular research, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of cardiovascular diseases.
属性
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9-6-11(3-4-12(9)15)20-8-14(19)18-13-5-2-10(16)7-17-13/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFWYIFRZQEIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-[2-(4-hydroxyphenyl)ethyl]glycinamide ethanedioate (salt)](/img/structure/B6098555.png)
![3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6098560.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6098563.png)

![4-(5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-furyl)-2-methyl-3-butyn-2-ol](/img/structure/B6098573.png)


![2-amino-7-(2-pyrazinylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6098600.png)
![1-(2-fluorophenyl)-2-[(2-pyridinylthio)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6098621.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6098631.png)
![1-benzyl-5-methoxy-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B6098641.png)
![4-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}morpholine](/img/structure/B6098648.png)
![methyl 2-[({2-[(2,4-difluorophenoxy)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6098651.png)